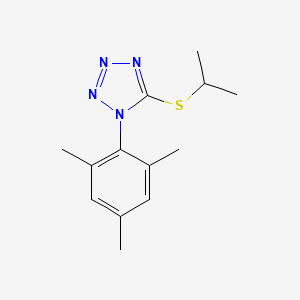
5-(isopropylthio)-1-mesityl-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(isopropylthio)-1-mesityl-1H-tetrazole, also known as IMT, is a tetrazole derivative that has been extensively studied for its potential applications in various scientific fields. This compound is known to possess unique biochemical and physiological properties that make it a promising candidate for use in research studies.
Mecanismo De Acción
The exact mechanism of action of 5-(isopropylthio)-1-mesityl-1H-tetrazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation, making this compound a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, reducing blood pressure and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(isopropylthio)-1-mesityl-1H-tetrazole in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various cellular processes. Additionally, this compound has been shown to have a low toxicity profile, making it a relatively safe compound to work with.
However, one limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and administer in certain experimental settings. Additionally, this compound has been found to have a short half-life in vivo, meaning that it may need to be administered frequently in order to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research involving 5-(isopropylthio)-1-mesityl-1H-tetrazole. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for this compound in this context.
Another potential area of research is the use of this compound as a therapeutic agent for the treatment of inflammatory diseases. Studies have shown that this compound can reduce the production of inflammatory cytokines, making it a promising candidate for use in diseases such as rheumatoid arthritis and inflammatory bowel disease.
Finally, further studies are needed to fully elucidate the mechanism of action of this compound. This will help researchers to better understand its effects on various cellular processes and identify new potential therapeutic targets.
Métodos De Síntesis
5-(isopropylthio)-1-mesityl-1H-tetrazole can be synthesized using a variety of methods, including the reaction of mesityl chloride with sodium azide, followed by reaction with isopropyl mercaptan. Another method involves the reaction of mesityl oxide with thiosemicarbazide, followed by reaction with isopropyl iodide. These methods have been optimized over time to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
5-(isopropylthio)-1-mesityl-1H-tetrazole has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for use in cancer research, immunology, and virology. Additionally, this compound has been shown to have a positive effect on the cardiovascular system, making it a potential therapeutic agent for the treatment of heart disease.
Propiedades
IUPAC Name |
5-propan-2-ylsulfanyl-1-(2,4,6-trimethylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-8(2)18-13-14-15-16-17(13)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERUDYOTLIYTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=NN=N2)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

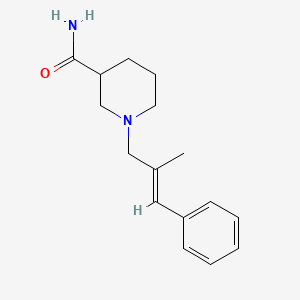
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-nitrobenzamide](/img/structure/B6057735.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6057754.png)
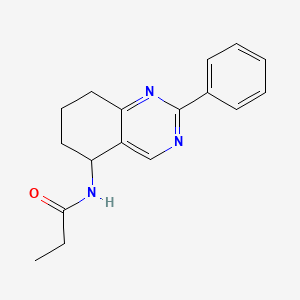
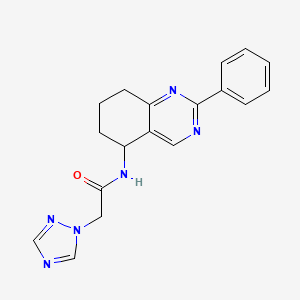
![7-(diphenylmethyl)-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6057770.png)
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6057773.png)
![N-(4-chlorobenzyl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6057777.png)
![2-{[(2,3-dimethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6057781.png)
![4-ethyl-N,N-dimethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B6057788.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
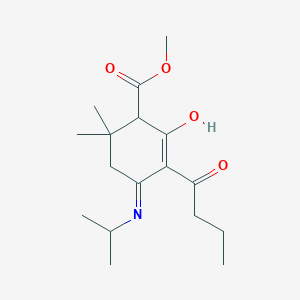
![1-[cyclohexyl(methyl)amino]-3-[3-({[2-(2-furyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6057817.png)
![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)